1-[(2-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Chemical Structure and Properties
The compound features a benzo[c]chromen-6-one core fused with a tetrahydro ring system. Key substituents include:
- 3-methyl group: Enhances lipophilicity and modulates steric interactions.
- 2-methoxybenzyloxy group: Introduces electron-donating methoxy substituents, influencing reactivity and biological interactions.
- Molecular formula: C₂₃H₂₂O₄ (calculated based on structural analogues) .
- Cyclization reactions: Using phenol derivatives and aldehydes/ketones under acidic/basic conditions .
- Substitution reactions: Introducing methoxybenzyl groups via nucleophilic displacement or Mitsunobu reactions .
Potential Applications
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-14-11-19(25-13-15-7-3-6-10-18(15)24-2)21-16-8-4-5-9-17(16)22(23)26-20(21)12-14/h3,6-7,10-12H,4-5,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVPGBVJNODYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common method includes the reaction of 2-methoxybenzyl alcohol with a suitable chromen derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 1-[(2-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, a study demonstrated that derivatives of this compound could effectively inhibit the growth of breast cancer cells by modulating the expression of genes related to apoptosis and cell cycle regulation.
| Study | Findings |
|---|---|
| Induced apoptosis in breast cancer cells via signaling pathway modulation. | |
| Inhibition of tumor growth in xenograft models. |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models. This property makes it a candidate for developing treatments for chronic inflammatory diseases such as arthritis.
| Study | Findings |
|---|---|
| Reduced levels of TNF-alpha and IL-6 in animal models. | |
| Decreased oxidative stress markers in vitro. |
3. Neuroprotective Properties
Neuroprotection is another area where this compound shows promise. It has been reported to protect neuronal cells from oxidative damage and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
| Study | Findings |
|---|---|
| Protection against oxidative stress-induced neuronal cell death. | |
| Improved cognitive function in animal models of neurodegeneration. |
Material Science Applications
1. Organic Photovoltaics
The unique structure of this compound has led to its exploration in organic photovoltaic devices. Its ability to absorb light efficiently and facilitate charge transport makes it a suitable candidate for enhancing the efficiency of solar cells.
| Application | Description |
|---|---|
| Organic Photovoltaics | Used as a light-harvesting material to improve energy conversion efficiency. |
Agricultural Applications
1. Pesticide Development
The compound's bioactive properties have prompted research into its potential use as a natural pesticide. Preliminary studies indicate that it may possess insecticidal activity against common agricultural pests, providing an environmentally friendly alternative to synthetic pesticides.
Mechanism of Action
The mechanism by which 1-[(2-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the context of its use, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Fluorescence and Metal Interaction Properties
Table 2: Fluorescence Behavior of Benzo[c]chromen-6-one Derivatives
Mechanistic Insights :
Structural and Pharmacokinetic Comparisons
Table 3: Molecular Properties and Pharmacokinetic Predictions
Key Trends :
- Chlorine atoms increase LogP, reducing aqueous solubility and bioavailability .
- Methoxy groups lower LogP compared to halogens, improving drug-likeness .
Biological Activity
1-[(2-Methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, a derivative of benzo[c]chromen-6-one, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to other known bioactive compounds and may exhibit various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₂₁H₂₀O₃
- CAS Number : 307549-81-1
- IUPAC Name : this compound
The presence of the methoxy group and the benzyloxy moiety suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Neuroprotective Effects
Research indicates that derivatives of benzo[c]chromen-6-one can cross the blood-brain barrier and exhibit neuroprotective properties. For instance, alkoxylated derivatives have shown promise as phosphodiesterase II (PDE2) inhibitors, which are crucial for neuroprotection against oxidative stress and neurotoxicity. The compound 1f (a close analogue) demonstrated an IC50 value of 3.67 ± 0.47 μM in inhibiting PDE2, indicating its potential as a therapeutic agent for neurodegenerative diseases .
2. Antioxidant Activity
The antioxidant properties of benzo[c]chromen derivatives have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous pathological conditions including neurodegeneration and inflammation.
3. Anti-inflammatory Properties
Compounds related to benzo[c]chromen-6-one have shown anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways. This suggests that this compound may also possess similar properties.
Research Findings and Case Studies
Detailed Research Findings
- PDE2 Inhibition : As mentioned earlier, the compound's ability to inhibit PDE2 is critical for its neuroprotective role. In vitro studies indicated that it could promote neuron proliferation and protect against neurotoxicity induced by corticosterone .
- Cell Viability Studies : In experiments measuring cell viability under oxidative stress conditions, the compound significantly increased the survival rates of HT-22 cells when administered at optimal concentrations (12.5 μM), suggesting a dose-dependent protective effect .
- Mechanistic Insights : The mechanism behind these actions appears to involve modulation of intracellular signaling pathways related to cell survival and apoptosis. Further studies are needed to elucidate these pathways in detail.
Q & A
Q. What are the optimal synthetic routes for 1-[(2-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation reactions and protection-deprotection strategies. A common approach for similar benzo[c]chromenones involves reacting precursors like substituted coumarins with dienophiles (e.g., 1,3-butadiene) in photo-thermal-photo tandem reactions. Optimize yields by:
- Using continuous flow reactors to enhance scalability and reduce side reactions .
- Employing column chromatography (e.g., silica gel with EtOAc/hexane) for purification .
- Monitoring reaction progress via HPLC or TLC to identify intermediates.
Q. How can the structural identity and purity of this compound be confirmed?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxybenzyl group at position 1 and methyl at position 3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₂₃H₂₂O₄) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing .
Q. What are the key physicochemical properties influencing its solubility and bioavailability?
- Methodological Answer : Determine properties experimentally or computationally:
- LogP : Use reverse-phase HPLC to measure hydrophobicity. Substituents like methoxy groups increase hydrophilicity, while the tetrahydrobenzo[c]chromenone core may reduce solubility .
- pKa : Titration or computational tools (e.g., ACD/pKa) to assess ionization states.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition points .
Advanced Research Questions
Q. How does the methoxybenzyl substituent at position 1 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 2-methoxybenzyl group acts as a directing group. To study its reactivity:
- Perform kinetic studies using nucleophiles (e.g., amines, thiols) under varying pH conditions.
- Compare reaction rates with analogs (e.g., 4-chlorobenzyl derivatives) to isolate electronic effects .
- Use Density Functional Theory (DFT) to model transition states and identify steric/electronic barriers .
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Address contradictions via:
- Dose-Response Assays : Test across a wide concentration range (e.g., 1 nM–100 µM) in cell models .
- Redox Profiling : Measure ROS scavenging (e.g., DPPH assay) and pro-oxidant activity (e.g., lipid peroxidation) in parallel .
- Gene Expression Analysis : Use qPCR or RNA-seq to identify pathways (e.g., Nrf2/ARE for antioxidants) influenced by the compound .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced target specificity?
- Methodological Answer : Develop SAR through:
- Systematic Substituent Variation : Synthesize analogs with modifications (e.g., halogenation at position 3 or methoxy replacement) .
- In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities for targets (e.g., COX-2 for anti-inflammatory activity) .
- Pharmacophore Modeling : Identify critical moieties (e.g., methoxybenzyl group for receptor binding) .
Q. What mechanistic insights explain its potential anti-inflammatory activity in in vitro models?
- Methodological Answer : Investigate mechanisms via:
- Enzyme Inhibition Assays : Test inhibition of COX-2, LOX, or TNF-α using ELISA .
- NF-κB Pathway Analysis : Use luciferase reporter assays in macrophages (e.g., RAW 264.7) to assess NF-κB activation .
- Metabolomics : LC-MS-based profiling to track changes in prostaglandins or leukotrienes .
Data Analysis and Experimental Design
Q. How should researchers design assays to distinguish between on-target and off-target effects in cellular studies?
- Methodological Answer : Implement:
- CRISPR Knockout Models : Generate cell lines lacking the putative target (e.g., a kinase or receptor) .
- Chemical Proteomics : Use activity-based protein profiling (ABPP) to identify off-target interactions .
- Positive/Negative Controls : Include known inhibitors/agonists to validate assay specificity .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Use:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Principal Component Analysis (PCA) : For multi-parametric datasets (e.g., combining cytotoxicity, ROS, and gene expression) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
